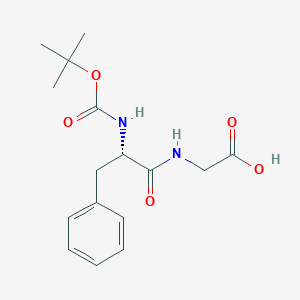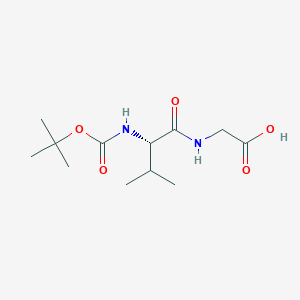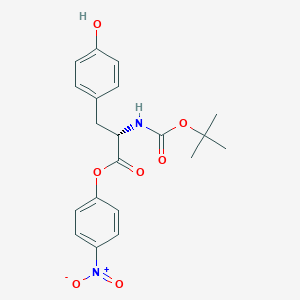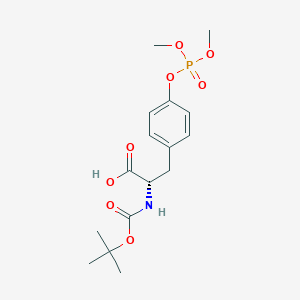
Boc-Phe-Gly-OH
Overview
Description
Boc-Phe-Gly-OH is a Boc-protected phenylalanyl glycine derivative . It is a self-assembly of N- and C-protected tetrapeptide, and is a protease cleavable linker used for the antibody-drug conjugate (ADC) .
Synthesis Analysis
The synthesis of this compound involves environmentally conscious methods. The most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Molecular Structure Analysis
The molecular formula of this compound is C20H28N4O7 . The exact mass is 436.20 and the molecular weight is 436.465 .
Chemical Reactions Analysis
In the chemical synthesis of peptides like this compound, it involves repeated condensation reactions and consumes large amounts of organic solvent for only small amounts of peptide product . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 436.5 g/mol . The compound is a white powder with a melting point of 155 - 165 °C .
Scientific Research Applications
Boc-Phe-Gly-OH dipeptidomimetics have been synthesized as building blocks in the creation of pseudopeptides, useful in biological applications. These compounds have been used as Phe-Gly replacements in biologically active peptides like dermorphin and substance P, showing significant affinity for specific receptors, thus indicating their potential in drug development (Borg et al., 1999).
Research has been conducted on the synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH, a compound related to this compound. This study aimed to improve the synthetic methods of polypeptides, highlighting the importance of Boc-protected amino acids in peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
The self-assembly of Boc-Phe-Phe-OH, a similar dipeptide, has been studied for its potential in creating functional nano-architectures. This research is significant for biomaterial chemistry, sensors, and bioelectronics, suggesting that this compound could have similar applications (Datta, Tiwari, & Ganesh, 2018).
This compound derivatives have been used in the development of cross-linked peptide dimers for receptor affinity purification. This application demonstrates the compound's utility in biochemistry and molecular biology research (Shimohigashi, Kodama, Waki, & Costa, 1989).
Mechanism of Action
Target of Action
It’s known that this compound is a self-assembly of n- and c-protected tetrapeptide . It’s used as a protease cleavable linker in the formation of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
The mode of action of Boc-Phe-Gly-OH involves its function as a linker in ADCs . In the context of ADCs, the this compound linker is cleaved by proteases, which are enzymes that break down proteins and peptides . This cleavage allows the drug component of the ADC to be released into the target cell .
Biochemical Pathways
The role of this compound as a linker in adcs suggests that it participates in the pathways related to protease activity and drug delivery . The cleavage of the linker by proteases triggers the release of the drug, which can then interact with its target within the cell .
Pharmacokinetics
As a component of adcs, the pharmacokinetics of this compound would be closely tied to the properties of the overall adc molecule .
Result of Action
The result of this compound’s action is the release of the drug component of an ADC within the target cell . This occurs when the this compound linker is cleaved by proteases . The released drug can then exert its therapeutic effect .
Action Environment
The action of this compound is influenced by the presence of proteases, which are necessary for the cleavage of the linker . Therefore, the efficacy and stability of this compound, and by extension the ADC, may be affected by factors that influence protease activity. These could include the specific cellular environment, the presence of other proteins or inhibitors, and the pH of the environment .
Future Directions
The future directions of Boc-Phe-Gly-OH and similar compounds involve the development of environmentally conscious chemical synthesis that does not involve organic solvents . The use of unnatural amino acids and peptidomimetics is also being explored to improve the selectivity of protease-cleavable peptide linkers .
properties
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWXIQFTMLYFG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426701 | |
| Record name | Boc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25616-33-5 | |
| Record name | Boc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)







